tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate
CAS No.:
Cat. No.: VC18255463
Molecular Formula: C12H16BrN3O3
Molecular Weight: 330.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrN3O3 |
|---|---|
| Molecular Weight | 330.18 g/mol |
| IUPAC Name | tert-butyl N-[2-[(4-bromopyridin-2-yl)amino]-2-oxoethyl]carbamate |
| Standard InChI | InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-6-8(13)4-5-14-9/h4-6H,7H2,1-3H3,(H,15,18)(H,14,16,17) |
| Standard InChI Key | QAYQDBIQYRLEFH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)NC1=NC=CC(=C1)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₂H₁₆BrN₃O₃, with a molecular weight of 330.18 g/mol. Its IUPAC name, tert-butyl N-[2-[(4-bromopyridin-2-yl)amino]-2-oxoethyl]carbamate, reflects the presence of three functional groups:
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A tert-butyl carbamate group (N-Boc), which provides steric protection for amines during synthetic workflows.
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A 4-bromopyridin-2-yl ring, offering a halogenated aromatic system for cross-coupling reactions.
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A carbamoyl methyl linker, bridging the pyridine and carbamate moieties.
The Standard InChI key (InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-6-8(13)4-5-14-9/h4-6H,7H2,1-3H3,(H,15,18)(H,14,16,17)) confirms the connectivity and stereochemistry.
Physicochemical Properties
While experimental data on melting point, solubility, and spectral characteristics remain unpublished, analog-based inferences suggest:
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Solubility: Likely soluble in polar aprotic solvents (e.g., THF, DMF) due to the carbamate and amide groups.
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Stability: The tert-butyl group enhances hydrolytic stability compared to methyl or ethyl carbamates .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis typically proceeds via a two-step protocol:
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Formation of the carbamoyl methyl intermediate: Reaction of glycine derivatives with 4-bromo-2-aminopyridine.
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Boc protection: Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
A related synthesis for tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate (CAS: 946000-13-1) involves:
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Step 1: Deprotonation of (4-bromopyridin-2-yl)-carbamic acid tert-butyl ester with NaH in THF at 0°C .
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Step 2: Alkylation with methyl iodide, yielding a 76% isolated product after chromatography .
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C (Step 1); 0–20°C (Step 2) | |
| Yield | 76% | |
| Purification | Column chromatography |
Industrial Considerations
Scalable production may employ continuous flow reactors to optimize exothermic deprotonation steps and reduce reaction times .
Reactivity and Functionalization
Halogen-Based Reactivity
The bromine atom at the pyridine 4-position enables cross-coupling reactions:
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Suzuki-Miyaura Coupling: Forms biaryl systems with boronic acids.
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Buchwald-Hartwig Amination: Introduces amine groups for drug candidate diversification.
Carbamate Deprotection
The N-Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), regenerating the primary amine for further functionalization.
Applications in Pharmaceutical Research
Intermediate for Kinase Inhibitors
The 4-bromopyridine scaffold is prevalent in kinase inhibitors targeting oncology and inflammatory diseases. For example, analogous structures are found in Bruton’s tyrosine kinase (BTK) inhibitors.
Peptide Mimetics
The carbamoyl methyl group facilitates integration into peptidomimetics, enhancing metabolic stability compared to traditional peptide bonds.
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, fume hood |
| Storage | 2–8°C, inert atmosphere |
| Spill Management | Absorb with inert material |
Future Perspectives
Catalytic Applications
The bromopyridine moiety could anchor transition-metal catalysts in heterogeneous catalysis, leveraging its rigid aromatic structure .
Bioconjugation
Functionalization with PEG linkers or fluorophores may enable use in antibody-drug conjugates (ADCs) or diagnostic probes.
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